Tributylphosphine oxide (TBPO, CAS 814-29-9) is a low-melting organophosphorus compound (mp 64–69 °C) characterized by a strong phosphoryl (P=O) dipole. Functioning as a potent Lewis base, it is procured as an advanced extractant in hydrometallurgy, a phase-transfer catalyst, and a specialized ligand in organometallic synthesis. Unlike phosphate esters, the direct alkyl-to-phosphorus bonds in TBPO increase the electron density on the oxygen atom, resulting in higher electron-donor capabilities. This makes it a quantifiable alternative for processes requiring aggressive metal coordination or specific solubility profiles that standard industrial extractants cannot meet [1].
Procuring generic substitutes like tributyl phosphate (TBP) or trioctylphosphine oxide (TOPO) alters process efficiency and handling parameters. While TBP is a widely used industrial extractant, its lower basicity necessitates higher volumetric excesses to achieve comparable metal extraction. Conversely, substituting with TOPO introduces extreme lipophilicity and steric bulk, which hinders the stripping phase in biphasic extractions and limits reaction kinetics in catalytic applications. Furthermore, aromatic alternatives like triphenylphosphine oxide (TPPO) possess much higher melting points, rendering them incompatible with low-temperature molten extraction protocols or solvent-free liquid-phase reactions [1].
In comparative extraction studies for metals such as Uranium, TBPO demonstrates a higher distribution ratio than TBP. The direct P-C bonds in TBPO increase the phosphoryl oxygen's basicity compared to the P-O-C bonds in TBP. In standardized acidic extraction models, 150 mg of TBPO achieved >95% extraction efficiency, whereas achieving ~80% extraction with TBP required 1 cm³ (approximately 970 mg). This difference in mass-to-recovery ratio highlights TBPO's stronger binding affinity [1].
| Evidence Dimension | Extraction efficiency / Distribution Ratio (DU) |
| Target Compound Data | >95% extraction at 150 mg dosage |
| Comparator Or Baseline | TBP (~80% extraction at ~970 mg dosage) |
| Quantified Difference | >15% higher absolute recovery using roughly 1/6th the mass of extractant |
| Conditions | Acidic aqueous medium (1 mol/L HNO3) at 80 °C |
Buyers can reduce extractant mass consumption by over 80% while achieving higher recovery rates for target metals.
TBPO exhibits an aqueous solubility of approximately 56 g/L at 20 °C. In contrast, the higher homolog TOPO is virtually insoluble in water (<1 mg/L). This measurable water solubility allows TBPO to partition differently in mixed aqueous-organic systems, facilitating phase-transfer catalysis and metal stripping in hydrometallurgical workflows where TOPO's extreme hydrophobicity traps metals in the organic phase .
| Evidence Dimension | Aqueous Solubility at 20 °C |
| Target Compound Data | ~56 g/L |
| Comparator Or Baseline | TOPO (< 1 mg/L) |
| Quantified Difference | >50,000-fold higher aqueous solubility |
| Conditions | Standard aqueous conditions at 20 °C |
Enables procurement for biphasic catalytic systems where post-extraction metal stripping requires a ligand with moderate aqueous solubility.
TBPO is a low-melting solid with a melting point of 64–69 °C, which allows it to be liquefied for solvent-free or molten-state extraction processes. When compared to triphenylphosphine oxide (TPPO), which has a melting point of 156–158 °C, TBPO requires approximately 90 °C less thermal energy to process as a liquid. This thermal behavior dictates its use in specialized extraction protocols where liquid-state coordination is required without volatile organic solvents.
| Evidence Dimension | Melting Point |
| Target Compound Data | 64–69 °C |
| Comparator Or Baseline | TPPO (156–158 °C) |
| Quantified Difference | ~90 °C lower melting point |
| Conditions | Standard atmospheric pressure |
Prevents reactor blockages and reduces energy costs in low-temperature, solvent-free, or molten-phase processes where high-melting aromatic phosphine oxides would remain solid.
Directly leverages TBPO's higher distribution ratios compared to TBP to extract metals from acidic leachates using lower reagent masses [1].
Utilizes TBPO's 56 g/L aqueous solubility to facilitate reactions across aqueous-organic boundaries, avoiding the stripping issues associated with ultra-lipophilic TOPO .
Capitalizes on TBPO's 64–69 °C melting point to act as a liquid extractant in low-temperature molten matrices, eliminating the need for volatile organic diluents required by higher-melting analogs like TPPO .
Corrosive;Irritant